3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid
Description
Properties
IUPAC Name |
3-ethoxy-4-(4-methoxyphenyl)sulfonyloxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O7S/c1-3-22-15-10-11(16(17)18)4-9-14(15)23-24(19,20)13-7-5-12(21-2)6-8-13/h4-10H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBFMLZEGPYWBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid typically involves multiple steps, including the introduction of the ethoxy and methoxyphenyl groups, followed by the sulfonylation reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions and the use of automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3-Ethoxy-4-[(4-Methylbenzyl)Oxy]Benzoic Acid (CAS: 915912-31-1)
- Structural Difference : Replaces the sulfonyloxy group with a 4-methylbenzyl ether .
- Impact on Properties :
- Solubility : The benzyl ether increases hydrophobicity compared to the polar sulfonyloxy ester.
- Reactivity : Lacks the electron-withdrawing sulfonyl group, reducing susceptibility to nucleophilic attack.
- Acidity : The benzoic acid’s pKa is likely higher due to the absence of sulfonyl’s electron-withdrawing effect.
- Applications: Potential use in less polar environments, such as lipid-soluble drug formulations .
3-Ethoxy-4-Methoxybenzoic Acid (CAS: 2651-55-0)
- Structural Difference : Features methoxy instead of sulfonyloxy at position 3.
- Impact on Properties: Electronic Effects: Methoxy is electron-donating, opposing the sulfonyloxy’s electron-withdrawing nature. Synthetic Simplicity: Easier synthesis due to fewer functional groups.
- Applications : Simpler intermediates in organic synthesis or agrochemicals .
3-[(4-Methoxyphenyl)(Methyl)Sulfamoyl]Benzoic Acid (CID 2426171)
4-Methoxy-3-Sulfamoylbenzoic Acid (CAS: 20532-06-3)
- Structural Difference : Positions sulfamoyl and methoxy groups at 3 and 4 , respectively.
- Impact on Properties :
- Regioselectivity : Altered substitution pattern affects electronic distribution and steric hindrance.
- Solubility : Sulfamoyl group enhances water solubility compared to sulfonyloxy esters.
- Applications: Water-soluble drug formulations or diagnostic agents .
Physicochemical Properties and Computational Data
| Compound Name | Molecular Weight | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| Target Compound | ~366.38 g/mol | 2 | 8 | 7 |
| 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid | 286.33 g/mol | 2 | 5 | 6 |
| 3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid | 321.35 g/mol | 2 | 7 | 5 |
Key Observations :
- The target compound’s sulfonyloxy group increases molecular weight and hydrogen-bond acceptors compared to ether or methoxy analogs.
- Higher rotatable bonds suggest greater conformational flexibility, influencing binding interactions .
Biological Activity
3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid is an organic compound characterized by its unique molecular structure, which includes an ethoxy group, a benzoic acid moiety, and a sulfonyl group attached to a methoxyphenyl ring. Its molecular formula is C16H16O6S, and it is notable for its diverse biological activities, making it a subject of interest in various fields of research.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonyl group can act as an electrophile, facilitating nucleophilic attacks from biological molecules. This interaction can modulate various biochemical pathways, influencing cellular functions such as proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant inhibitory effects on several human cancer cell lines, including:
- Prostate Cancer (DU-145)
- Cervical Cancer (HeLa)
- Lung Adenocarcinoma (A549)
- Liver Cancer (HepG2)
- Breast Cancer (MCF-7)
For instance, compounds similar to this compound were shown to induce apoptosis in A549 cells and arrest the cell cycle at the G2/M phase by activating caspase pathways .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition capabilities. It can act as a probe in biochemical assays, allowing researchers to explore enzyme interactions and modifications. The presence of the ethoxy group enhances its solubility and reactivity, making it suitable for various biochemical applications .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| This compound | C16H16O6S | Anticancer activity, enzyme inhibition |
| 3-Methoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid | C16H16O6S | Similar anticancer properties; different substituents affect activity |
| 3-Ethoxy-4-{[(4-methylbenzyl)sulfonyl]oxy}benzoic acid | C17H18O4 | Used in proteomics; potential for enzyme interaction studies |
The comparison highlights that while similar compounds share core structures, variations in substituents significantly influence their biological activities.
Case Studies and Research Findings
- Antiproliferative Studies : A study conducted on various synthesized derivatives revealed that certain substitutions led to enhanced antiproliferative activity against lung cancer cell lines. The most potent compounds displayed IC50 values as low as 0.048 µM .
- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to the colchicine site on beta-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest . This mechanism is crucial for understanding how such compounds can be developed into therapeutic agents.
- Enzyme Interaction Studies : The compound has been utilized in studies focusing on enzyme inhibition, showcasing its role in modulating key biochemical pathways involved in cancer progression and other diseases .
Q & A
Q. What experimental approaches can clarify discrepancies in the compound’s reported biological activity across cell lines?
- Methodological Answer :
- Standardize assays using isogenic cell lines to control for genetic variability.
- Include positive controls (e.g., known enzyme inhibitors) and normalize data to cell viability (MTT assay).
- Perform transcriptomic profiling (RNA-seq) to identify off-target effects influencing activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
